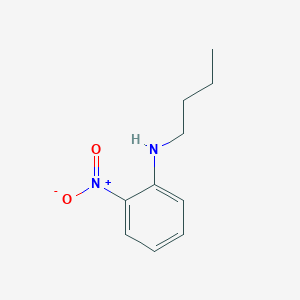

N-butyl-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a butyl group attached to the nitrogen atom of the aniline ring and a nitro group at the second position of the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-butyl-2-nitroaniline can be synthesized through a multi-step process involving the nitration of N-butylaniline. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-butyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents.

Major Products Formed:

Reduction: N-butyl-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-butyl-2-nitroaniline serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions allows for the creation of more complex structures, including azo dyes and pharmaceuticals.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic substitution | Azo dyes | |

| Reduction | Phenylenediamines | |

| Nitration | N-substituted anilines |

Materials Science

In materials science, this compound is studied for its potential use in nonlinear optical materials and optoelectronic devices. Its unique crystalline structure allows it to exhibit significant second-harmonic generation (SHG) efficiency, making it suitable for applications in laser technology and photonics.

Table 2: Optical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Direct optical band gap | 4.83 eV | |

| Lower cut-off wavelength | 235 nm |

Pharmaceutical Applications

Research has indicated that this compound may serve as a precursor for various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including anticancer and antibacterial properties .

Case Study: Anticancer Activity

A study explored the synthesis of novel derivatives of nitroanilines, including this compound, which demonstrated significant cytotoxic effects against cancer cell lines . The findings suggest potential therapeutic applications in oncology.

Industrial Applications

This compound is utilized in the production of dyes and pigments within the chemical industry. Its role as an intermediate compound facilitates the creation of vibrant colors used in textiles and coatings.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textile | Dye production |

| Coatings | Pigment formulation |

| Plastics | Colorants |

Wirkmechanismus

The mechanism of action of N-butyl-2-nitroaniline involves its interaction with molecular targets through its nitro and butyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The butyl group provides hydrophobic interactions that can influence the compound’s binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Nitroaniline: Similar structure but lacks the butyl group.

3-Nitroaniline: Nitro group at the third position instead of the second.

4-Nitroaniline: Nitro group at the fourth position.

Comparison: N-butyl-2-nitroaniline is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other nitroanilines. The butyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.

Biologische Aktivität

N-butyl-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the nitroaniline family, characterized by the presence of a nitro group (−NO2) attached to an aniline structure. The molecular formula is C10H12N2O2, and it exhibits properties typical of nitro compounds, such as electron-withdrawing characteristics that can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo redox reactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

Antimicrobial Properties

A study indicated that nitroanilines could exhibit antimicrobial effects. While specific data on this compound is sparse, it shares structural similarities with other compounds known for their antimicrobial activities. This suggests potential efficacy against various pathogens .

Toxicological Studies

Research has highlighted the toxicological profile of this compound. It has been classified as harmful if ingested or inhaled, necessitating careful handling in laboratory settings. The compound's toxicity underscores the need for further investigation into its safety profile.

Comparative Analysis of Nitro Compounds

| Compound Name | Structure | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Structure | Limited Data | High |

| Nitrofurantoin | Structure | Yes | Moderate |

| Megazol | Structure | Yes | Low |

Case Studies

- Study on Nitro Compounds : A review published in 2022 discussed various nitro compounds and their biological activities, emphasizing the role of the nitro group in enhancing pharmacological properties. Although this compound was not specifically mentioned, its structural relatives showed promising results in treating infections .

- Toxicity Assessment : In a toxicity study, prolonged exposure to nitroanilines resulted in significant organ damage in animal models. This highlights the importance of understanding the safety implications of using this compound in research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-butyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEZPZDTULJGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.